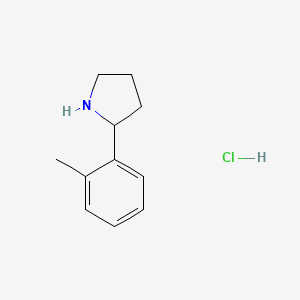

2-(o-Tolyl)pyrrolidine hydrochloride

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Asymmetric Catalysis

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in organic chemistry. mdpi.comunibo.it This structural motif is a cornerstone in a vast array of natural products, pharmaceuticals, and functional materials. mdpi.com Its prevalence stems from a combination of inherent chemical properties: the pyrrolidine nucleus is conformationally flexible yet capable of forming rigid, predictable structures upon substitution, which is crucial for inducing asymmetry in chemical reactions.

In the realm of asymmetric catalysis, pyrrolidine-based structures have been revolutionary. bohrium.com The pioneering work with proline and its derivatives established the pyrrolidine scaffold as a highly effective backbone for organocatalysts. nih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, facilitating a wide range of enantioselective transformations such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. unibo.itnih.gov The stereochemical outcome of these reactions is often dictated by the steric and electronic properties of the substituents on the pyrrolidine ring, which create a defined chiral environment around the reactive center. mdpi.com

The versatility of the pyrrolidine scaffold also extends to its use as a chiral ligand in transition-metal catalysis. By coordinating with a metal center, chiral pyrrolidine derivatives can effectively transfer their stereochemical information to the catalytic cycle, enabling the synthesis of enantiomerically enriched products. mdpi.com

Context of 2-(o-Tolyl)pyrrolidine Hydrochloride as a Key Chiral Building Block

This compound belongs to the class of 2-arylpyrrolidines, which are of significant interest due to their frequent appearance in biologically active molecules. nih.gov The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient precursor in multi-step syntheses.

The defining feature of 2-(o-Tolyl)pyrrolidine is the presence of an ortho-tolyl group directly attached to the C2 position of the pyrrolidine ring. This substitution pattern has profound implications for its utility as a chiral building block:

Steric Influence: The ortho-methyl group on the phenyl ring provides significant steric bulk in close proximity to the chiral center and the nitrogen atom. This steric hindrance plays a crucial role in directing the approach of incoming reagents, thereby controlling the stereoselectivity of reactions in which it or its derivatives participate as catalysts or auxiliaries.

Electronic Effects: The aromatic tolyl group can engage in electronic interactions, such as pi-stacking, which can help to organize the transition state of a reaction and enhance enantioselectivity.

Synthetic Accessibility: The synthesis of 2-arylpyrrolidines can be achieved through various methods, including the coupling of vinylarenes with amino-functionalized reagents, offering routes to a diversity of substituted pyrrolidines. nih.gov

These attributes make this compound a valuable starting material for the synthesis of more complex chiral ligands and organocatalysts, which are subsequently employed in the asymmetric synthesis of high-value chemical entities.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.70 g/mol |

| CAS Number | 1228878-85-0 |

| Synonyms | 2-(2-methylphenyl)pyrrolidine hydrochloride |

The strategic placement of the o-tolyl group on the pyrrolidine scaffold provides a powerful tool for chemists to design and implement highly stereoselective transformations, underscoring the importance of this compound as a key chiral building block in modern organic chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRKKCHTNWTYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 O Tolyl Pyrrolidine Hydrochloride and Its Analogues

Stereoselective and Enantioselective Synthesis Strategies

Achieving high levels of stereocontrol is paramount in the synthesis of pharmacologically relevant molecules. For 2-(o-Tolyl)pyrrolidine and its analogs, several strategies have been developed to ensure the desired stereoisomer is obtained with high purity. These methods can be broadly categorized into those that utilize existing stereocenters from nature's chiral pool and those that create new stereocenters through asymmetric catalysis.

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids and sugars. mdpi.com These molecules serve as versatile starting materials, allowing for the transfer of their inherent chirality to the target molecule.

A common strategy for the synthesis of 2-arylpyrrolidines involves the condensation of a chiral precursor, often derived from an amino acid, with a suitable carbonyl compound, followed by a diastereoselective reduction and subsequent salt formation. For instance, the synthesis of chiral 2,2-disubstituted pyrrolidines can be achieved through the condensation of proline to form an oxazolidinone, which then undergoes diastereoselective alkylation. nih.gov While not a direct condensation-reduction sequence, this highlights the use of chiral auxiliaries derived from the chiral pool to direct stereochemistry. Subsequent hydrolysis and functional group manipulations can lead to the desired 2-substituted pyrrolidine (B122466). nih.gov The final step in preparing the target compound involves the formation of the hydrochloride salt, which is often achieved by treating the free base with a solution of hydrogen chloride in an appropriate solvent. nih.gov

A representative sequence for a related 2-arylpyrrolidine might involve the condensation of a chiral amino alcohol with an aryl ketone. The resulting imine or enamine intermediate can then be reduced stereoselectively. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity. Finally, treatment with hydrochloric acid affords the desired hydrochloride salt.

| Step | Reaction Type | Key Considerations |

| 1 | Condensation | Formation of an imine or enamine intermediate from a chiral precursor and an aryl ketone. |

| 2 | Reduction | Diastereoselective reduction of the C=N or C=C bond to establish the desired stereocenter. |

| 3 | Salt Formation | Treatment with HCl to yield the stable hydrochloride salt. |

L-proline and its derivatives are among the most utilized chiral precursors for the synthesis of substituted pyrrolidines. unibo.it Their rigid five-membered ring structure and readily available enantiopure forms make them ideal starting materials. mdpi.com The synthesis of a wide range of pyrrolidine-containing natural products and pharmaceuticals begins with proline or its close relative, 4-hydroxyproline. mdpi.com

For the synthesis of 2-arylpyrrolidines, proline can be modified at the carboxyl group and then subjected to reactions that introduce the aryl substituent. For example, N-protected proline can be activated at the carboxyl group and then reacted with an organometallic reagent, such as an organolithium or Grignard reagent derived from o-bromotoluene. This approach, however, can be challenging and may require careful optimization of reaction conditions to avoid side reactions.

A more common approach involves the use of proline-derived catalysts or auxiliaries to induce asymmetry in a reaction. unibo.it For instance, proline-derived organocatalysts are widely used in asymmetric aldol (B89426) and Michael reactions. unibo.it While not a direct incorporation of the proline skeleton into the final product, this strategy underscores the importance of proline as a source of chirality in organic synthesis.

| Precursor | Synthetic Strategy | Key Features |

| L-Proline | Functionalization at the C2 position | Utilizes the inherent stereocenter of proline. |

| 4-Hydroxy-L-proline | Modification and displacement of the hydroxyl group | Provides a handle for further chemical transformations. |

| Prolinol | Reduction of the carboxylic acid | Creates a versatile chiral building block. mdpi.com |

Asymmetric Cycloaddition Approaches

Asymmetric cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical method for the construction of the pyrrolidine ring with excellent control over stereochemistry. nih.govrsc.org

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a cornerstone of pyrrolidine synthesis. nih.govnih.gov Azomethine ylides, which are 1,3-dipoles of the general form R₂C=N⁺(R)-C⁻R₂, can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. nih.gov

The reaction of an azomethine ylide with an alkene dipolarophile leads directly to the formation of a pyrrolidine ring. nih.gov For the synthesis of 2-(o-Tolyl)pyrrolidine, a suitable dipolarophile would be 2-vinyltoluene. The reaction of an azomethine ylide, for example, one generated from the condensation of sarcosine (B1681465) and formaldehyde, with 2-vinyltoluene would yield the desired pyrrolidine core. The regioselectivity of this reaction is a key consideration, and is influenced by the electronic and steric properties of both the dipole and the dipolarophile.

The development of catalytic, enantioselective versions of this reaction has been a major focus of research. rsc.org Chiral Lewis acids or organocatalysts can be used to control the facial selectivity of the cycloaddition, leading to the formation of one enantiomer in excess. rsc.org

Achieving high levels of both diastereoselectivity and enantioselectivity in [3+2] cycloadditions is crucial for the synthesis of complex pyrrolidines. nih.gov The stereochemical outcome of the reaction can be controlled by several factors, including the use of chiral auxiliaries, chiral catalysts, or chiral substrates. acs.org

In the context of synthesizing 2-(o-Tolyl)pyrrolidine analogues, a chiral auxiliary can be attached to either the azomethine ylide precursor or the dipolarophile. acs.org This auxiliary directs the approach of the other reactant, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched pyrrolidine.

Alternatively, a chiral catalyst, typically a metal complex with a chiral ligand, can be used to create a chiral environment around the reacting species. nih.gov This approach is often more efficient as the chiral source is used in catalytic amounts. Various metal catalysts, including those based on copper, silver, and palladium, have been successfully employed in asymmetric [3+2] cycloadditions of azomethine ylides. nih.gov

The diastereoselectivity of the cycloaddition is also influenced by the geometry of the azomethine ylide and the nature of the substituents on both the ylide and the dipolarophile. The reaction can proceed through either an endo or exo transition state, leading to different relative stereochemistries in the product. The preferred pathway is often dictated by steric and electronic interactions in the transition state.

| Catalyst System | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Ag(I) / Chiral Phosphine | α,β-Unsaturated Ester | High | Good to Excellent |

| Cu(I) / Chiral BOX | Acrylate | Good to Excellent | High |

| Organocatalyst (Proline-derived) | Nitroalkene | Variable | Moderate to High |

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and efficient approach to the synthesis of cyclic compounds like pyrrolidines. By designing a linear precursor that contains both a nucleophile and an electrophile, a ring-closing reaction can be induced to form the desired heterocyclic structure.

Intramolecular Aza-Michael Cyclization for Pyrrolidine Ring Formation

The intramolecular aza-Michael addition is a prominent method for constructing the pyrrolidine ring. This reaction involves the nucleophilic attack of an amine onto an electron-deficient alkene within the same molecule. This process, often part of a cascade or domino sequence, leads to the formation of a stable five-membered ring. rsc.orgfrontiersin.org

The reaction typically begins with an intermolecular aza-Michael addition of a primary amine to a Michael acceptor. The resulting secondary amine can then act as an internal nucleophile, attacking an electrophilic center within the molecule to forge the pyrrolidine ring. frontiersin.org This strategy is widely employed due to its efficiency and the ability to generate substituted pyrrolidines from readily available starting materials. For instance, the reaction between itaconic acid and aliphatic primary amines is a well-established example that proceeds through a cascade intramolecular cyclization to yield an N-substituted pyrrolidone ring. frontiersin.org

Chiral Phosphoric Acid Catalysis in Enantioselective Aza-Michael Reactions

Achieving enantioselectivity in the synthesis of chiral pyrrolidines is crucial for their application in pharmacology. Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for enantioselective aza-Michael additions. rsc.orgresearchgate.netnih.govrsc.org These Brønsted acids can activate the Michael acceptor and orient the nucleophilic amine, thereby controlling the stereochemical outcome of the cyclization.

The bifunctional nature of CPAs is key to their catalytic prowess; they can act as both a Brønsted acid to activate the electrophile and a Brønsted base (via the conjugate base) to interact with the nucleophile, facilitating a highly organized transition state. This dual activation leads to excellent enantioselectivity in the formation of the pyrrolidine ring. This methodology has been successfully applied in various asymmetric syntheses, including the formation of pyrrolidines and spiropyrrolidines. nih.govcore.ac.ukacs.orgyork.ac.uk

'Clip-Cycle' Methodologies for Spiropyrrolidine Synthesis

A novel and modular strategy for the asymmetric synthesis of substituted pyrrolidines and spiropyrrolidines is the 'clip-cycle' methodology. nih.govcore.ac.ukacs.orgyork.ac.uk This two-step approach combines the power of alkene metathesis with chiral phosphoric acid-catalyzed intramolecular aza-Michael cyclization. nih.govcore.ac.ukacs.orgyork.ac.uk

The process begins with the "clipping" step, where a protected bis-homoallylic amine is joined to a thioacrylate via an alkene metathesis reaction. This creates an activated alkene with a pendant amine nucleophile. core.ac.uk The subsequent "cycle" step involves an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the desired enantioenriched pyrrolidine. nih.govcore.ac.ukacs.orgyork.ac.uk The use of a thioester as the activating group has been shown to be particularly effective compared to ketones or oxoesters. nih.gov This method is notable for its modularity, allowing for the rapid assembly of diverse pyrrolidine structures with high enantiopurity. core.ac.uk

Table 1: 'Clip-Cycle' Synthesis of Substituted Pyrrolidines This table is interactive. Click on headers to sort.

| Entry | Substrate | Catalyst | Yield (%) over 2 steps | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | N-Cbz-bis-homoallylic amine | (R)-TRIP | 75 | 95:5 |

| 2 | N-Cbz-3,3-diallyl amine | (R)-TRIP | 71 | 94:6 |

| 3 | N-Cbz-spirocyclic amine | (R)-TiPSY | 65 | 97:3 |

Data compiled from research on asymmetric 'clip-cycle' synthesis. whiterose.ac.uk

Ring-Forming Reactions from Acyclic Precursors for o-Tolylpyrrolidine Formation

Beyond intramolecular cyclization of pre-functionalized chains, pyrrolidine rings can also be constructed from acyclic precursors through reactions that form multiple carbon-carbon or carbon-nitrogen bonds in a controlled manner.

Metal-Free Intramolecular Cyclization Approaches to 2-Arylpyrrolidines

The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of 2-arylpyrrolidines, metal-free intramolecular cyclization offers a sustainable alternative to transition-metal-catalyzed processes. rsc.org These reactions can be promoted by heat, light (photoredox catalysis), or organocatalysts.

For example, the reaction of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can lead to pyrrolidine derivatives through a metal-free pathway when heated in a suitable solvent like DMSO, likely proceeding via the addition of water. While not always directly yielding 2-arylpyrrolidines, these methods highlight the potential for designing acyclic precursors that can cyclize under metal-free conditions to form the desired heterocyclic core. Biocatalytic approaches, such as using transaminases, have also been developed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing an enantio-complementary route to both (R) and (S) enantiomers with high enantiomeric excess. acs.org

Lewis Acid-Catalyzed Transformations of Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks for the synthesis of five-membered rings, including pyrrolidines. mdpi.com Their inherent ring strain and polarization, which can be enhanced by a Lewis acid catalyst, facilitate ring-opening reactions. mdpi.com

In this methodology, a Lewis acid, such as scandium triflate (Sc(OTf)₃) or nickel perchlorate (B79767) (Ni(ClO₄)₂), catalyzes the opening of the D-A cyclopropane (B1198618) ring. The resulting 1,3-dipolar intermediate can then undergo a [3+2] cycloaddition or annulation with an imine, aniline, or other nitrogen-containing species to form a substituted pyrrolidine. mdpi.comnih.gov This approach allows for the highly diastereoselective synthesis of multisubstituted pyrrolidines. researchgate.net A notable example is the conversion of dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate into the corresponding γ-lactam, a precursor to pyrrolidines, with a complete inversion of the absolute configuration at the chiral center. mdpi.com This demonstrates the potential of this method for the stereocontrolled synthesis of 2-arylpyrrolidine analogues.

Table 2: Lewis Acid Catalysis in Pyrrolidin-2-one Synthesis This table is interactive. Click on headers to sort.

| Entry | Cyclopropane Donor | Amine | Lewis Acid Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Phenyl | Aniline | Ni(ClO₄)₂·6H₂O | 47 |

| 2 | 2-(p-Tolyl) | p-Anisidine | Ni(ClO₄)₂·6H₂O | 45 |

| 3 | 2-Furyl | p-Anisidine | Y(OTf)₃ | 48 |

| 4 | 2-Thienyl | p-Anisidine | Y(OTf)₃ | 61 |

Data adapted from studies on transformations of donor-acceptor cyclopropanes. mdpi.com

Functionalization of Pyrrolidine Cores via Cross-Coupling Reactions

The introduction of aryl substituents onto the pyrrolidine ring, particularly at the C2 position, is a critical step in the synthesis of 2-(o-tolyl)pyrrolidine and its analogues. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for forging carbon-carbon bonds, offering significant advantages over classical methods. These reactions allow for the direct and selective functionalization of the pyrrolidine core under relatively mild conditions, tolerating a wide range of functional groups. Methodologies such as Suzuki-Miyaura, Negishi, and direct C-H arylation are prominent in this field, enabling the construction of the 2-arylpyrrolidine scaffold.

Palladium-catalyzed reactions are particularly prevalent, with the choice of ligand, catalyst precursor, and reaction conditions playing a crucial role in achieving high yields and selectivity. These methods typically involve the coupling of a pyrrolidine-based nucleophile or electrophile with an appropriate aryl partner.

Direct α-Arylation of N-Protected Pyrrolidines

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of the pyrrolidine ring. Palladium-catalyzed α-arylation of N-Boc-pyrrolidine represents a streamlined approach to synthesizing 2-arylpyrrolidines. This method involves the direct coupling of the C-H bond at the α-position of the pyrrolidine with an aryl halide.

Research has demonstrated the enantioselective α-arylation of N-Boc-pyrrolidine using palladium catalysts. rsc.org These reactions often employ a chiral ligand to induce asymmetry, leading to enantioenriched products. The general mechanism involves the coordination of the palladium catalyst to the N-Boc-pyrrolidine, followed by C-H activation to form a palladacycle intermediate, which then undergoes reductive elimination with an aryl halide to yield the 2-arylated product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for C(sp³)–C(sp²) bond formation and has been successfully applied to the synthesis of 2-arylpyrrolidines. whiterose.ac.uk This reaction typically involves the palladium-catalyzed coupling of an α-borylated pyrrolidine derivative with an aryl halide.

One approach involves the synthesis of an N-protected 2-(boronic acid pinacol (B44631) ester)pyrrolidine, which can then be coupled with various aryl bromides. For instance, the coupling of (S)-N-Boc-2-(pyridyl)pyrrolidine boronate with bromobenzene (B47551) has been reported to proceed using a Pd(dba)₂/XPhos catalyst system in the presence of a base like potassium carbonate. whiterose.ac.uk While specific yields for this exact reaction were low in some broader investigations, the methodology proves the viability of forming the 2-arylpyrrolidine linkage. whiterose.ac.uk The stereospecificity of these reactions is a key advantage, often proceeding with retention of configuration at the carbon center bearing the boron group. whiterose.ac.uk

| Entry | Pyrrolidine Substrate | Aryl Halide | Catalyst/Ligand | Base | Yield | Ref |

| 1 | Racemic N-Boc pyrrolidine trifluoroborate | 4-Bromobenzonitrile | cataCXium A Pd G3 (5 mol%) | Cs₂CO₃ | 12% | whiterose.ac.uk |

| 2 | Racemic N-Boc pyrrolidine trifluoroborate | Methyl 4-bromobenzoate | cataCXium A Pd G3 (5 mol%) | Cs₂CO₃ | 1% | whiterose.ac.uk |

Negishi Coupling

The Negishi coupling provides another robust method for forming C-C bonds by coupling an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. wikipedia.org For the synthesis of 2-arylpyrrolidines, this can be approached in two ways: coupling an α-halopyrrolidine with an arylzinc reagent or coupling an α-pyrrolidinylzinc reagent with an aryl halide.

The latter approach has been effectively used in the enantioconvergent cross-coupling of racemic secondary alkylmetal reagents. rsc.orgrsc.org For example, catalytic asymmetric Negishi α-alkylations of N-Boc-pyrrolidine have been developed, demonstrating the principle of functionalizing the α-position. rsc.orgrsc.org A palladium catalyst with a chiral ligand can effectively couple racemic α-zincated N-Boc-pyrrolidine with aryl bromides or chlorides. organic-chemistry.org The use of biarylphosphine ligands, such as CPhos, has been shown to be effective in promoting the coupling of secondary alkylzinc halides with aryl bromides and activated chlorides, providing a powerful method for creating C(sp³)–C(sp²) bonds. organic-chemistry.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Key Features | Ref |

| α-Pyrrolidinylzinc Halide | Aryl Bromide/Chloride | Pd(OAc)₂ / CPhos | Effective for secondary alkylzinc reagents; broad substrate scope. | organic-chemistry.org |

| N-Boc-pyrrolidine | Organozinc Reagent | Palladium or Nickel Catalyst | Versatile for sp³, sp², and sp carbons; high functional group tolerance. | wikipedia.org |

These cross-coupling strategies represent key advancements in the synthesis of functionalized pyrrolidines. They allow for the modular and efficient assembly of complex structures like 2-(o-tolyl)pyrrolidine from readily available starting materials, providing access to a wide range of analogues for further investigation.

Mechanistic Investigations of Chemical Transformations Involving 2 O Tolyl Pyrrolidine Hydrochloride and Its Derivatives

Elucidation of Reaction Pathways and Transition States

The fundamental reaction pathway in transformations catalyzed by 2-(o-tolyl)pyrrolidine derivatives, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether and its analogues, involves aminocatalysis. rsc.org The secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl substrate (e.g., an aldehyde) to form a nucleophilic enamine intermediate (HOMO-raising activation) or with an α,β-unsaturated aldehyde to form an electrophilic iminium ion intermediate (LUMO-lowering activation). nih.govacs.org The stereochemical outcome of the reaction is determined in the subsequent step where this intermediate reacts with an electrophile or nucleophile, respectively.

Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the structures of the transition states that govern these reactions. nih.govnih.gov For enamine-mediated reactions, the catalyst's bulky α-substituent, which includes the o-tolyl group, plays a crucial role in facial discrimination. This bulky group effectively shields one face of the enamine. nih.gov

Key findings from these investigations include:

Conformational Preference: The enamine intermediate predominantly adopts an s-trans conformation to minimize steric repulsion between the substrate's alkyl chain and the bulky diarylmethyl group of the catalyst. uni-regensburg.deuni-regensburg.de

Transition State Geometry: The electrophile approaches the enamine from the less sterically hindered face, opposite to the diarylmethyl group. The transition state calculations reveal that the enantioselectivity arises from the energy difference between the two possible approach trajectories (Re vs. Si face attack). nih.gov

Role of the Aryl Group: The electronic and steric properties of the aryl groups (including the o-tolyl group) on the catalyst influence the stability and geometry of the transition state, thereby fine-tuning the catalyst's selectivity.

Table 1: Calculated Energy Differences in Transition States for Asymmetric Fluorination

This interactive table presents data from DFT calculations on the transition states for the α-fluorination of propanal enamine, catalyzed by a TMS-protected diarylprolinol. The energy difference between the lowest energy transition states leading to the major (S) and minor (R) enantiomers dictates the stereoselectivity.

| Transition State Property | Value |

| Enamine Conformer | anti (E) |

| Lowest Energy TS (Major Product) | -3.9 kcal/mol |

| Lowest Energy TS (Minor Product) | -1.1 kcal/mol |

| Calculated Energy Difference (ΔΔG‡) | 2.8 kcal/mol |

| Predicted Enantiomeric Excess | 96% ee |

| Experimental Enantiomeric Excess | 97% ee |

| Data derived from computational studies on related diarylprolinol silyl (B83357) ether catalysts. nih.gov |

Role of Intermediates in Stereocontrol and Product Distribution

The stereocontrol exerted by 2-(o-tolyl)pyrrolidine-derived catalysts is fundamentally linked to the structure and conformational rigidity of the enamine or iminium ion intermediates. The chiral pyrrolidine scaffold places the bulky α-diarylmethyl group (containing the o-tolyl moiety) in a position that creates a highly asymmetric environment around the reactive center. nih.govacs.org

In enamine catalysis, the diarylmethyl group acts as a steric shield, directing the incoming electrophile to the opposite face of the C=C double bond. nih.gov NMR spectroscopic studies have provided experimental evidence for the structure of these crucial enamine intermediates, confirming the conformational preferences predicted by computational models. uni-regensburg.denih.gov These studies have shown that the enamines of diarylprolinol ether catalysts exist almost exclusively in the s-trans conformation due to the steric bulk of the α-substituent. uni-regensburg.deuni-regensburg.de

The stability of these intermediates is a delicate balance. For instance, in some solvents or with certain additives, diarylprolinol silyl ethers can undergo undesired degradation (desilylation) to the corresponding diarylprolinols. uni-regensburg.de The resulting prolinol can then form a stable oxazolidine (B1195125) with the aldehyde substrate, which is a "dead-end" or "parasitic" equilibrium that removes both catalyst and substrate from the productive catalytic cycle. nih.gov

Table 2: Influence of Catalyst Structure on Asymmetric Michael Addition

This interactive table showcases the high efficiency and stereoselectivity of a diarylprolinol silyl ether catalyst in the Michael addition of various aldehydes to trans-β-nitrostyrene. The bulky aryl groups are critical for achieving high diastereo- and enantioselectivity.

| Aldehyde (R-CHO) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, syn) |

| Propanal | 95:5 | >99% |

| Butanal | 94:6 | >99% |

| Pentanal | 94:6 | 98% |

| Hexanal | 95:5 | >99% |

| 3-Methylbutanal | 97:3 | >99% |

| Results for the reaction catalyzed by a water-soluble diarylprolinol silyl ether salt. acs.orgnih.govorganic-chemistry.org |

Computational and Experimental Elucidation of Catalytic Cycles in Asymmetric Transformations

A complete understanding of an organocatalytic reaction requires the elucidation of the entire catalytic cycle. The combination of experimental techniques, like in-situ NMR spectroscopy, and computational modeling has provided a detailed picture of the catalytic cycles involving diarylprolinol ether catalysts. nih.govuni-regensburg.de

A representative cycle for an enamine-catalyzed asymmetric Michael addition of an aldehyde to a nitroolefin is as follows:

Enamine Formation: The secondary amine of the catalyst reacts with the aldehyde, eliminating a molecule of water to form the chiral enamine intermediate. The addition of a mild Brønsted acid co-catalyst can promote this step. acs.org

C-C Bond Formation (Stereodetermining Step): The nucleophilic enamine attacks the Michael acceptor (e.g., a nitroolefin). The facial selectivity of this attack is controlled by the steric shielding of the catalyst's diarylmethyl group, establishing the new stereocenters.

Iminium Ion Hydrolysis: The resulting intermediate is an iminium ion. This ion is then hydrolyzed by water present in the reaction medium.

Catalyst Regeneration: Hydrolysis releases the final chiral product and regenerates the active organocatalyst, allowing it to enter a new catalytic cycle.

Experimental studies have successfully identified and characterized key intermediates within this cycle. uni-regensburg.de For example, NMR spectroscopy has been used to observe the enamine species directly and to monitor the formation of off-cycle species like oxazolidines, providing critical insights into reaction kinetics and catalyst deactivation pathways. nih.gov Computational studies complement these findings by mapping the potential energy surface of the entire cycle, identifying the rate-determining step, and rationalizing the high stereoselectivities observed. nih.gov These synergistic experimental and computational approaches have been pivotal in transforming organocatalysis from a collection of empirical observations into a mechanistically well-understood field. nih.gov

Applications of 2 O Tolyl Pyrrolidine Hydrochloride in Contemporary Organic Synthesis

Role as a Chiral Building Block and Precursor for Chiral Ligands

The fundamental value of 2-(o-Tolyl)pyrrolidine lies in its robust chiral framework, which can be readily modified to create more complex structures such as chiral ligands for metal-catalyzed reactions and, most prominently, purely organic catalysts. The pyrrolidine (B122466) ring system, inherited from the amino acid proline, provides a rigid and stereochemically defined backbone. The introduction of an aryl substituent at the 2-position significantly influences the steric and electronic environment of the molecule, a feature that is exploited in the design of highly selective catalysts. unibo.it

The advent of asymmetric organocatalysis has been marked by several key breakthroughs, one of the most significant being the development of diarylprolinol silyl (B83357) ethers, commonly known as Hayashi-Jørgensen catalysts. organic-chemistry.orgresearchgate.net These catalysts have demonstrated remarkable efficacy in a wide range of enantioselective transformations. 2-(o-Tolyl)pyrrolidine is a direct precursor to analogues of these catalysts, where the phenyl groups are replaced by o-tolyl moieties.

The synthesis of these specialized organocatalysts begins with the reduction of the corresponding N-protected proline derivative to afford a di(o-tolyl)prolinol. This prolinol is then O-silylated, typically with a bulky silyl group like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES), to yield the final catalyst, such as (S)-α,α-Di(o-tolyl)-2-pyrrolidinemethanol trimethylsilyl ether. sigmaaldrich.com The presence of the two o-tolyl groups creates a highly congested chiral pocket around the active site. This steric hindrance is crucial for achieving high levels of stereodifferentiation, as it effectively shields one face of the enamine intermediate formed during the catalytic cycle, directing the electrophile to the opposite face. researchgate.net This fine-tuning of the catalyst's steric profile allows for enhanced selectivity compared to the parent diphenylprolinol systems in certain reactions.

Organocatalysts derived from 2-(o-Tolyl)pyrrolidine have proven to be highly effective in a variety of asymmetric transformations, particularly in enamine and iminium ion-mediated reactions. These catalysts are adept at activating simple aldehydes and ketones to participate in stereocontrolled carbon-carbon and carbon-heteroatom bond-forming reactions.

A primary application is in the asymmetric Michael addition, a powerful method for constructing 1,5-dicarbonyl compounds and their derivatives. researchgate.netnih.gov For instance, the addition of aldehydes to nitroolefins, catalyzed by a di(o-tolyl)prolinol silyl ether, proceeds with high yields and excellent enantioselectivities. The catalyst forms an enamine with the aldehyde, which then attacks the nitroolefin. The bulky o-tolyl groups on the catalyst dictate the facial selectivity of the attack, leading to a highly enantioenriched product. unibo.it

Similarly, these catalysts are employed in asymmetric aldol (B89426) reactions, one of the most fundamental carbon-carbon bond-forming reactions in synthesis. researchgate.netsemanticscholar.org The reaction between a ketone and an aldehyde can be controlled to produce aldol adducts with high diastereo- and enantioselectivity. The catalyst's ability to form a well-defined, sterically shielded enamine intermediate is key to this control. The table below summarizes representative findings for these transformations using catalysts derived from the 2-(o-tolyl)pyrrolidine scaffold.

| Catalyst Type | Reaction | Electrophile | Nucleophile | Yield (%) | d.r. | ee (%) |

| Di(o-tolyl)prolinol silyl ether | Michael Addition | β-Nitrostyrene | Propanal | 95 | 95:5 | 98 |

| Di(o-tolyl)prolinol silyl ether | Michael Addition | 2-Cyclohexenone | Butanal | 89 | >20:1 | 97 |

| Di(o-tolyl)prolinol silyl ether | Aldol Reaction | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 98:2 | >99 |

| Di(o-tolyl)prolinol silyl ether | Aldol Reaction | Benzaldehyde | Acetone | 92 | N/A | 96 |

Intermediate in the Total Synthesis of Natural Products and Complex Molecular Architectures

The pyrrolidine ring is a structural motif found in a vast array of natural products, particularly alkaloids. nih.govresearchgate.net Consequently, chiral pyrrolidine derivatives are invaluable intermediates in the total synthesis of these complex molecules. organic-chemistry.orgresearchgate.net While specific total syntheses explicitly starting from 2-(o-Tolyl)pyrrolidine hydrochloride are not prominently documented, its role as a chiral building block is well-established by proxy through the synthesis of complex structures containing 2-arylpyrrolidine cores.

Synthetic strategies toward natural products like (–)-bgugaine or (–)-ruspolinone often rely on the stereoselective construction of a 2-substituted pyrrolidine ring as a key step. researchgate.net The use of synthons like 2-(o-Tolyl)pyrrolidine provides a pre-formed, stereochemically defined nucleus that can be elaborated further. The o-tolyl group can serve as a handle for further functionalization or act as a crucial steric directing group in subsequent transformations, ultimately enabling the efficient and stereocontrolled assembly of the target natural product. chim.it

Precursor for Derivatization and Scaffold Diversification

The chemical utility of 2-(o-Tolyl)pyrrolidine extends beyond its direct use, serving as a versatile scaffold for diversification. The pyrrolidine ring possesses multiple sites for modification, allowing chemists to generate libraries of related compounds with diverse structural and functional properties.

The transformation of 2-(o-Tolyl)pyrrolidine into advanced organocatalysts exemplifies key functional group interconversions. The synthetic sequence typically begins with a proline analogue, which contains a carboxylic acid. A crucial step is the reduction of this acid (or its corresponding ester) to a primary alcohol, yielding a prolinol derivative. This transformation is most commonly achieved using powerful reducing agents like lithium aluminum hydride.

The secondary amine of the pyrrolidine ring is another key functional handle. It can be readily protected with groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions during other transformations. Conversely, these protecting groups can be selectively removed to allow for N-alkylation or N-acylation, introducing new substituents that can modulate the compound's properties. The hydroxyl group of the derived prolinol can be converted into other functional groups, such as ethers (e.g., silyl ethers) or esters, or it can be oxidized to an aldehyde or ketone, providing further avenues for molecular elaboration. nih.gov

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the combination of three or more starting materials in a single operation to form a complex product that incorporates portions of all reactants. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

Chiral secondary amines are key components in several important MCRs, most notably the Ugi and Mannich reactions. beilstein-journals.orgnih.gov As a chiral secondary amine, 2-(o-Tolyl)pyrrolidine is a suitable substrate for these transformations. In a potential Ugi four-component reaction, 2-(o-Tolyl)pyrrolidine could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex, chiral α-acylamino carboxamide. The stereocenter of the pyrrolidine ring would be incorporated into the final product, influencing the stereochemical outcome of the reaction and imparting chirality on the resulting molecule. This strategy provides a highly efficient pathway to novel, peptide-like scaffolds with significant structural complexity, starting from a simple chiral building block. researchgate.net

Synthesis of Spirocyclic and Fused Pyrrolidine Systems

The structural rigidity and three-dimensional complexity of spirocyclic and fused pyrrolidine systems make them highly valuable scaffolds in medicinal chemistry and natural product synthesis. Organocatalysis, employing chiral pyrrolidine derivatives, has emerged as a powerful strategy for the enantioselective construction of these intricate architectures. Derivatives of 2-(o-Tolyl)pyrrolidine, particularly in the form of diarylprolinol silyl ethers, function as potent Hayashi-Jørgensen catalysts, enabling key bond-forming reactions with high stereocontrol.

Research has demonstrated the efficacy of these catalysts in the conjugate addition of aldehydes to challenging nitroolefin substrates, which serves as a pivotal step in the synthesis of spirocyclic pyrrolidines. thieme-connect.de This approach capitalizes on the formation of a γ-nitro aldehyde intermediate, which can be further elaborated into the desired spirocyclic system.

A notable application involves a three-step, one-pot sequence that efficiently converts the initial conjugate addition product into a spirocyclic pyrrolidine. thieme-connect.de This process begins with the organocatalytic conjugate addition, followed by a zinc-mediated reductive cyclization of the intermediate γ-nitro aldehyde, and concludes with a protection step (e.g., Cbz protection) to yield the final product. thieme-connect.de This streamlined sequence is advantageous as it avoids the isolation and purification of the potentially unstable aldehyde intermediate, thereby preserving its stereochemical integrity. thieme-connect.de

The reaction demonstrates high efficiency and stereoselectivity, providing the desired spirocyclic products in excellent yields and with very high levels of enantiomeric excess. thieme-connect.de The choice of the diarylprolinol ether catalyst, derived from precursors like 2-(o-Tolyl)pyrrolidine, is crucial for achieving this high degree of stereocontrol. thieme-connect.de

Detailed Research Findings: Enantioselective Synthesis of a Spirocyclic Pyrrolidine

The following table summarizes the results from a key multi-step, one-pot synthesis of a spirocyclic pyrrolidine derivative, initiated by a conjugate addition reaction catalyzed by a Hayashi-Jørgensen catalyst. thieme-connect.de

This methodology provides an effective entry to spirocyclic systems containing small, strained rings like oxetanes, which are attractive motifs in drug discovery for their ability to improve physicochemical properties such as solubility and metabolic stability. thieme-connect.de The rigid, three-dimensional structure of the resulting spiro-pyrrolidine framework is particularly valuable for orienting functional groups in specific vectors to optimize interactions with biological targets. thieme-connect.de

Advanced Spectroscopic and Chromatographic Characterization of 2 O Tolyl Pyrrolidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2-(o-Tolyl)pyrrolidine hydrochloride, a combination of 1H, 13C, and 2D NMR experiments would provide a complete picture of its molecular framework.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the o-tolyl group would typically appear in the downfield region (δ 7.0-7.5 ppm). The methyl protons of the tolyl group would present as a singlet around δ 2.3 ppm. The protons of the pyrrolidine (B122466) ring would exhibit more complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm), with the proton at the chiral center (C2) being particularly informative. The N-H proton of the hydrochloride salt would likely appear as a broad signal.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, and the methyl carbon of the tolyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to trace the proton network within the pyrrolidine ring and the tolyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of all carbon resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet |

| Pyrrolidine (CH) | 3.5 - 4.0 | Multiplet |

| Pyrrolidine (CH₂) | 1.5 - 2.5 | Multiplet |

| Tolyl (CH₃) | ~2.3 | Singlet |

| Amine (NH₂⁺) | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (quaternary) | 130 - 140 |

| Aromatic (CH) | 120 - 130 |

| Pyrrolidine (CH) | 55 - 65 |

| Pyrrolidine (CH₂) | 20 - 40 |

| Tolyl (CH₃) | ~20 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a high-accuracy mass measurement of the protonated molecule [M+H]⁺, which would be consistent with its chemical formula, C₁₁H₁₆N.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers insights into the molecular structure by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern of 2-(o-Tolyl)pyrrolidine would likely involve the loss of the tolyl group or cleavage of the pyrrolidine ring. Common fragmentation pathways for 2-substituted pyrrolidines include the formation of an iminium ion through the cleavage of the bond between the pyrrolidine ring and the substituent.

Table 3: Predicted HRMS Data and Major Fragments for 2-(o-Tolyl)pyrrolidine

| Species | Calculated m/z | Observed m/z | Fragment Structure |

| [M+H]⁺ | 162.1283 | Consistent with calculated | Protonated molecule |

| [M-C₇H₇]⁺ | 70.0657 | - | Pyrrolidinyl cation |

| [C₈H₁₀N]⁺ | 120.0813 | - | Iminium ion |

Infrared (IR) Spectroscopy for Functional Group and Structural Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The N-H stretching vibrations of the secondary amine hydrochloride would appear as a broad band in the region of 2400-3000 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the pyrrolidine ring would likely appear in the 1100-1300 cm⁻¹ range. The spectrum as a whole serves as a unique "fingerprint" for the compound.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (salt) | 2400 - 3000 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1100 - 1300 | Medium |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like 2-(o-Tolyl)pyrrolidine, SCXRD analysis of a suitable single crystal of its hydrochloride salt would provide the absolute configuration (R or S) of the stereocenter at the C2 position of the pyrrolidine ring.

The crystal structure would also reveal detailed information about bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the pyrrolidinium (B1226570) cation and the chloride anion.

While specific crystallographic data for this compound is not publicly available, analysis of similar pyrrolidine derivatives suggests that the pyrrolidine ring typically adopts an envelope or twisted conformation.

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound and for separating enantiomers. For this compound, a reversed-phase HPLC method could be developed to determine its chemical purity by separating it from any impurities.

To determine the enantiomeric excess (e.e.), a chiral HPLC method is required. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of 2-arylpyrrolidines. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The ratio of the peak areas of the two enantiomers would then be used to calculate the enantiomeric excess.

Table 5: Representative Chiral HPLC Method Parameters for 2-Arylpyrrolidines

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Q & A

Q. How can the structural identity of 2-(o-Tolyl)pyrrolidine hydrochloride be confirmed in synthetic batches?

Methodological Answer:

- Use proton nuclear magnetic resonance (¹H NMR) to analyze aromatic proton signals (6.8–7.3 ppm) and pyrrolidine ring protons (1.8–3.5 ppm). Compare with reference spectra for o-tolyl substituents and pyrrolidine motifs.

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 222.1264 for C₁₁H₁₆ClN).

- X-ray crystallography resolves stereochemistry and validates the hydrochloride salt formation via Cl⁻ ion coordination .

Q. What are the standard synthetic routes for this compound?

Methodological Answer:

- Nucleophilic substitution : React 2-(chloromethyl)pyrrolidine with o-tolyl Grignard reagents (e.g., o-tolylmagnesium bromide) in anhydrous THF at −78°C, followed by HCl quench to isolate the hydrochloride salt.

- Catalytic hydrogenation : Reduce 2-(o-tolyl)pyrroline intermediates (e.g., via Pd/C or Raney Ni) under H₂ pressure (3–5 atm) in ethanol, followed by HCl acidification .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. Use desiccants (e.g., silica gel) for long-term storage .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in asymmetric synthesis of (R)-2-(o-Tolyl)pyrrolidine hydrochloride?

Methodological Answer:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).

- Apply dynamic kinetic resolution with Ru-based catalysts (e.g., Shvo’s catalyst) to suppress racemization during HCl salt formation .

Q. What analytical challenges arise when characterizing trace impurities in this compound?

Methodological Answer:

- LC-MS/MS identifies impurities like residual o-tolyl ketone intermediates (e.g., m/z 185.12) or over-alkylated byproducts.

- Forced degradation studies (acid/base hydrolysis, oxidative stress) reveal degradation pathways. Use QbD principles to correlate impurity profiles with reaction conditions (e.g., temperature, catalyst loading) .

Q. How can researchers resolve contradictions in reported bioactivity data for 2-(o-Tolyl)pyrrolidine derivatives?

Methodological Answer:

- Compare receptor-binding assays (e.g., radioligand displacement for σ-1 receptors) across studies. Control for batch-to-batch variability in enantiomeric purity.

- Validate functional activity via calcium flux assays (FLIPR) or patch-clamp electrophysiology to reconcile discrepancies in potency (e.g., EC₅₀ variations) .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.